Adamantanyl 4-benzylpiperazinyl ketone
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Overview
Description
Adamantanyl 4-benzylpiperazinyl ketone is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound consists of an adamantane core, a benzyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .
Mode of Action
The mode of action of Adamantanyl 4-benzylpiperazinyl ketone is not fully understood. The compound likely interacts with its targets to induce changes at the molecular level. For instance, adamantane derivatives are known for their high reactivity, which allows them to serve as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives are known to influence a wide range of biochemical processes due to their unique structural, biological, and stimulus-responsive properties .
Pharmacokinetics
The molecular weight of the compound is 33849 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
It is known that adamantane derivatives can be used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantanyl 4-benzylpiperazinyl ketone typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves the addition of 1-bromo-2-hydroxynaphthalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale adaptations of the laboratory methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Adamantanyl 4-benzylpiperazinyl ketone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl and piperazine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and other oxidants for oxidation reactions , and reducing agents for reduction reactions. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the adamantane core, while substitution reactions can introduce various functional groups to the benzyl or piperazine rings.
Scientific Research Applications
Adamantanyl 4-benzylpiperazinyl ketone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to adamantanyl 4-benzylpiperazinyl ketone include other adamantane derivatives, such as:
1,3-Dehydroadamantane: Known for its high reactivity and use in various synthetic applications.
1-acetyladamantane: Used in the treatment of animals affected with Newcastle disease.
Phenyl 1-adamantyl ketone: Obtained from the reaction of 1-bromoadamantane with benzoyl chloride.
Uniqueness
This compound is unique due to its combination of an adamantane core with benzyl and piperazine groups
Properties
IUPAC Name |
1-adamantyl-(4-benzylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c25-21(22-13-18-10-19(14-22)12-20(11-18)15-22)24-8-6-23(7-9-24)16-17-4-2-1-3-5-17/h1-5,18-20H,6-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVHQZGXNWGHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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